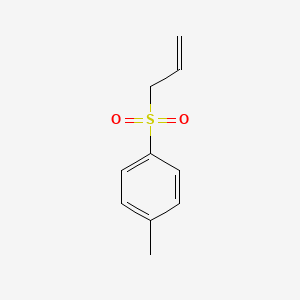

Allyl p-tolyl sulfone

Description

Significance of Sulfone Functionalities in Modern Organic Synthesis

The sulfonyl group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts a range of useful properties to an organic molecule. wikipedia.org Sulfones are generally stable, crystalline solids that are resistant to hydrolysis, making them easy to handle and purify. ontosight.aifiveable.me The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of α-sulfonyl carbanions, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. oup.com

Furthermore, the sulfonyl group can act as an excellent leaving group in substitution and elimination reactions. researchgate.net This dual reactivity allows sulfones to function as "chemical chameleons," capable of acting as either nucleophiles or electrophiles depending on the reaction conditions. oup.comresearchgate.net This versatility has led to their extensive use as synthetic intermediates, protecting groups, and in the synthesis of polymers and biologically active molecules. fiveable.meinnovareacademics.iniomcworld.com

Historical Development and Key Discoveries in Allyl Sulfone Research

The chemistry of allyl sulfones has a rich history, with early research focusing on their synthesis and fundamental reactivity. A significant breakthrough was the recognition of their ability to undergo rearrangements, such as the 1,3-rearrangement of allylic p-tolyl sulfones under radical or thermal conditions. sci-hub.stresearchgate.net Another pivotal discovery was the development of the Ramberg-Bäcklund reaction, a process that converts α-halo sulfones into alkenes through a transient episulfone intermediate, providing a powerful method for alkene synthesis. sci-hub.stwikipedia.org

More recently, the advent of transition metal catalysis has revolutionized the use of allyl sulfones in organic synthesis. The development of palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, opened up new avenues for the use of allyl sulfones as allylating agents. oup.comrsc.org These and other discoveries have transformed allyl sulfones from chemical curiosities into mainstream synthetic reagents.

Dual Reactivity Paradigm of Allyl Sulfones: Nucleophilic and Electrophilic Character

The synthetic utility of allyl sulfones stems from their ability to exhibit both nucleophilic and electrophilic character.

Nucleophilic Character: The protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) are acidic and can be removed by a strong base to generate a stabilized α-sulfonyl carbanion. oup.com This carbanion can then react with a wide range of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. researchgate.net

Electrophilic Character: In the presence of a suitable transition metal catalyst, typically palladium(0), the entire allyl sulfone moiety can act as an electrophile. The catalyst facilitates the departure of the sulfinate anion as a leaving group, generating a π-allyl-metal complex. acs.org This complex can then be attacked by various nucleophiles in allylic substitution reactions. oup.com This dual reactivity allows for a diverse range of synthetic transformations, making allyl sulfones highly valuable intermediates in organic synthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-enylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTZZUJXQPUOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185058 | |

| Record name | Sulfone, allyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-87-6 | |

| Record name | 1-Methyl-4-(2-propen-1-ylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl p-tolyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl allyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, allyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL P-TOLYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl p-tolyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5CKZ4NJX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Allyl P Tolyl Sulfone and Analogues

Strategies for Carbon-Sulfur Bond Formation

The direct formation of the carbon-sulfur bond is a fundamental approach to synthesizing allyl sulfones. This can be achieved through several distinct chemical transformations.

A direct and efficient method for synthesizing allyl sulfones involves the dehydroxylative sulfonylation of alcohols. cas.cnorganic-chemistry.org This process converts the hydroxyl group of an alcohol, a common and readily available functional group, directly into a sulfonyl group. cas.cnjchemrev.com

Recent advancements have described a phosphine (B1218219)/1,2-diiodoethane-promoted dehydroxylative sulfonylation of a wide range of alcohols with various sulfinates. cas.cnnih.gov This method is notable for its applicability to not only active alcohols like allylic and benzylic alcohols but also less reactive alkyl alcohols. cas.cnnih.gov The reaction is generally rapid, with high yields achieved in as little as 15 minutes, and utilizes inexpensive and widely available reagents. organic-chemistry.orgnih.gov

For instance, the reaction of an allylic alcohol with a sulfinate, such as sodium p-toluenesulfinate, in the presence of a phosphine and 1,2-diiodoethane, provides the corresponding allyl sulfone. cas.cn The reaction proceeds smoothly for various substituted allylic alcohols, demonstrating the broad scope of this methodology. cas.cn A proposed mechanism suggests an SN2 substitution pathway. organic-chemistry.org

In a related water-promoted dehydrative cross-coupling, allylic alcohols react with sulfinic acids, including p-toluenesulfinic acid, to yield allylic sulfones. nih.gov This reaction can be facilitated by p-toluenesulfonic acid and is effective for complex and biologically relevant sulfinic acids. nih.gov

The table below summarizes representative examples of dehydroxylative sulfonylation of allylic alcohols.

| Allylic Alcohol Substrate | Sulfinate Reagent | Product | Yield (%) | Reference |

| Cinnamyl alcohol | Sodium p-toluenesulfinate | Cinnamyl p-tolyl sulfone | 95 | cas.cn |

| 1-Phenylprop-2-en-1-ol | Sodium p-toluenesulfinate | 1-Phenylallyl p-tolyl sulfone | 85 | cas.cn |

| (E)-1,3-Diphenylprop-2-en-1-ol | p-Toluenesulfinic acid | Branched E-allylic sulfone | High | nih.gov |

The addition of a sulfonyl group and a hydrogen atom across an unsaturated bond, known as hydrosulfonylation, provides an atom-economical route to allyl sulfones. This method can be applied to various unsaturated systems, including cyclopropenes, allenes, and alkynes.

Cyclopropenes: Palladium-catalyzed hydrosulfonylation of cyclopropenes with sodium sulfinates has been developed as an efficient method for synthesizing allylic sulfones. rsc.org This process is applicable to a wide range of cyclopropene (B1174273) derivatives and is believed to proceed through a π-allyl palladium intermediate. rsc.org

Allenes: The hydrosulfonylation of allenes offers a direct route to allylic sulfones. Transition-metal-free, Brønsted acid-mediated addition of sodium sulfinates to N-allenyl derivatives proceeds under mild conditions to afford allylic sulfones. chemrxiv.org For example, using trifluoroacetic acid in water at room temperature provides a practical and efficient synthesis of these compounds. chemrxiv.org Palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids has also been reported to be a highly regioselective and stereoselective method, yielding linear E-allylic sulfones. nih.govrsc.orgnih.gov

Alkynes: The hydrosulfonylation of alkynes can also lead to the formation of vinyl sulfones. researchgate.net While not directly forming allyl sulfones, these vinyl sulfones can be valuable intermediates. For instance, a metal-free reaction of terminal alkynes with sulfonyl hydrazides and ammonium (B1175870) thiocyanate (B1210189) has been shown to produce vinyl sulfones with high stereoselectivity. tandfonline.com Additionally, a copper-catalyzed direct hydrosulfonylation of alkynes with arylsulfinic acids provides (E)-vinyl sulfones with excellent regio- and stereoselectivity. researchgate.net

The table below presents examples of hydrosulfonylation reactions.

| Unsaturated Substrate | Sulfonylating Agent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| N-allenyl-2-pyrrolidinone | Sodium p-toluenesulfinate | TFA, H₂O, 25°C | Allylic sulfone | 91 | chemrxiv.org |

| Allenamide | p-Methylbenzenesulfinic acid | Pd(0) catalyst | Linear E-allylic sulfone | 82-96 | nih.gov |

| Terminal Alkyne | Sulfonyl hydrazide/NH₄SCN | Metal-free | (E)-β-(thiocyanato)vinyl sulfone | Good | researchgate.nettandfonline.com |

| Cyclopropene derivative | Sodium sulfinate | Palladium catalyst | Allylic sulfone | Good | rsc.org |

Radical-based methods provide an alternative pathway for the formation of the C-S bond in allyl sulfones. These reactions often proceed under mild conditions and tolerate a variety of functional groups.

Morita–Baylis–Hillman (MBH) Adducts: A notable radical sulfonylation approach involves the reaction of Morita–Baylis–Hillman (MBH) allyl bromides or acetates with thiosulfonates in the presence of cesium carbonate (Cs₂CO₃). thieme.deresearchgate.net This method allows for the synthesis of a wide range of (hetero)aryl/alkyl allyl sulfones in good to high yields. thieme.dethieme-connect.com The reaction is scalable and tolerates various substituents on both the MBH adduct and the thiosulfonate. researchgate.netthieme-connect.com A plausible mechanism involves the radical sulfonylation of the MBH adduct. researchgate.net

Thiosulfonates: Thiosulfonates can serve as sulfonylating agents in radical reactions. thieme-connect.com For example, the photoredox atom transfer radical addition (ATRA) of thiosulfonates to alkynes, catalyzed by an organic photocatalyst, yields E-β-arylthiol-vinyl sulfones with high regio- and stereoselectivity. chinesechemsoc.org This reaction is believed to proceed via a sulfonyl radical intermediate. chinesechemsoc.org

β-Alkyl Nitroalkenes: The reaction of β-alkyl nitroalkenes with sulfonyl hydrazides can be controlled to produce either allyl sulfones or vinyl sulfones with high regioselectivity. sci-hub.se In the presence of dimethylformamide (DMF), the β-alkyl nitroalkenes tend to isomerize to electron-rich allyl nitro compounds, which then react with sulfonyl hydrazides to yield allyl sulfones. sci-hub.se

The following table summarizes key findings from radical sulfonylation approaches.

| Substrate | Sulfonylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| MBH allyl bromide | S-(p-tolyl) 4-methylbenzenesulfonothioate | Cs₂CO₃, MeCN, 80°C | This compound derivative | 88 | thieme-connect.com |

| MBH allyl acetate (B1210297) | Thiosulfonate | Cs₂CO₃, MeCN, 80°C | Allyl sulfone | High | thieme-connect.com |

| β-Alkyl nitroalkene | Sulfonyl hydrazide | DMF | Allyl sulfone | 91 | sci-hub.se |

The Friedel-Crafts sulfonylation is a classic method for forming aryl sulfones, which involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a Lewis acid catalyst. jchemrev.comgoogle.com While this method is primarily used for diaryl sulfones, modifications can be envisioned for the synthesis of precursors to this compound.

For instance, the sulfonylation of toluene (B28343) with a suitable sulfonylating agent could produce a tolyl sulfone derivative, which could then be further functionalized to introduce the allyl group. Common sulfonylating agents include arenesulfonyl halides and arenesulfonic acids. jchemrev.com Catalysts such as aluminum chloride, google.com zinc, jchemrev.com and FeCl₃-based ionic liquids have been employed. researchgate.net

A method for the sulfonylation of aromatic compounds using methyl p-toluenesulfonate as a sulfonylating precursor has been developed. researchgate.net In this process, methyl p-toluenesulfonate is activated with pyridine (B92270) to form N-methylpyridinium p-toluenesulfonate, which then acts as the sulfonylation reagent. researchgate.net

Metal-Catalyzed Synthetic Routes to Allyl Sulfones

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of allyl sulfones, offering high efficiency and selectivity.

Palladium catalysts are versatile and widely used in the formation of C-C and C-X bonds, including the C-S bond in allyl sulfones.

From Allylic Acetates: The palladium-catalyzed coupling of allylic acetates with various nucleophiles is a well-established reaction. While direct sulfonylation with sulfinates is a common approach, related couplings can be considered. For example, the palladium-catalyzed reaction of allylic acetates with aryl- and vinylstannanes provides a mild and functional group-tolerant method for forming C-C bonds, which could be adapted for C-S bond formation. organic-chemistry.org The mechanism typically involves oxidative addition of the allylic acetate to Pd(0), followed by transmetalation and reductive elimination. organic-chemistry.org

Desulfonylative Coupling: Desulfonylative cross-coupling reactions have gained attention as a strategy for forming new bonds by cleaving a C-SO₂ bond. nih.govacs.org In one approach, N-heteroaryl allyl sulfones can act as precursors to sulfinate reagents under palladium(0) catalysis. nih.govrsc.org These in situ generated sulfinates can then participate in Pd-catalyzed cross-coupling reactions with (hetero)aryl halides. nih.gov This method allows for the regioselective construction of challenging N-heteroaryl-(hetero)aryl bonds. nih.gov

The table below highlights examples of palladium-catalyzed methods for synthesizing allyl sulfones.

| Starting Material | Coupling Partner | Catalyst System | Product Type | Key Feature | Reference |

| Allylic Acetate | Aryl- or Vinylstannane | Pd(dba)₂ | Cross-coupled product | Mild, functional group tolerant | organic-chemistry.org |

| N-Heteroaryl Allyl Sulfone | (Hetero)aryl Halide | Pd(0) / P(tBu)₂Me | N-Heteroaryl-(hetero)aryl | Regioselective, in situ sulfinate generation | nih.govrsc.org |

| Allyl Carbonate | Sodium Sulfinate | Pd / Phosphoramidite (B1245037) ligand | α,α-Disubstituted allylic sulfone | High regio- and enantiocontrol | acs.org |

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling)

Nickel-catalyzed cross-coupling reactions represent a powerful and eco-friendly approach for the synthesis of 2-aryl allyl sulfones. An operationally simple protocol has been developed for the Suzuki-Miyaura coupling of arylboronic acids with (2-haloallyl)sulfones. nih.gov This method utilizes a water-soluble catalyst system composed of NiSO₄·6H₂O and a cationic 2,2'-bipyridyl ligand, allowing the reaction to be performed in water under an air atmosphere. nih.gov

A notable application involves the coupling of β-bromothis compound with various arylboronic acids. acs.org The reaction proceeds efficiently at 120 °C in a basic aqueous solution, yielding the corresponding 2-aryl allyl p-tolyl sulfones in good to excellent yields. nih.govacs.org A gram-scale synthesis has been demonstrated, highlighting the practical applicability of this method. For instance, the reaction of β-bromothis compound (10 mmol) with phenylboronic acid (20 mmol) in the presence of 5 mol % of the nickel catalytic system afforded the desired product in 87% yield after just one hour. acs.org This approach is characterized by its use of an abundant transition metal catalyst and its high tolerance for various functional groups, making it an environmentally benign procedure. nih.govresearchgate.net

The scope of the reaction has been explored with a range of arylboronic acids, including those with both electron-donating and weakly electron-deactivating groups at the para-position, consistently providing the desired products in high yields. acs.org

Table 1: Nickel-Catalyzed Suzuki–Miyaura Coupling of β-Bromothis compound with Arylboronic Acids acs.org

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Phenylthis compound | 87 |

| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)this compound | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)this compound | 85 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)this compound | 65 |

Reaction Conditions: β-bromothis compound (1 mmol), arylboronic acid (2 mmol), NiSO₄·6H₂O/L (5 mol %), K₃PO₄ (1.5 mmol), H₂O (4 mL), 120 °C, 1 h.

Tungsten-Catalyzed Allylations of Sulfinates

Tungsten catalysis offers a cost-effective and highly regioselective alternative to more common palladium- and molybdenum-based systems for the synthesis of allylic sulfones. organic-chemistry.orgacs.org A method utilizing an inexpensive and readily available (CH₃CN)₃W(CO)₃ precatalyst in combination with a 2,2′-bipyridine ligand has been developed for the allylation of sodium sulfinates. organic-chemistry.orgnih.govacs.org This reaction proceeds at a moderate temperature of 60 °C and demonstrates high functional-group tolerance. organic-chemistry.orgacs.org

A key feature of this tungsten-catalyzed system is its ability to produce branched allylic sulfones with excellent regioselectivity, a result that is often complementary to that achieved with palladium catalysts. organic-chemistry.orgacs.org The optimization of reaction conditions revealed that ethanol (B145695) is a suitable solvent, and ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine significantly enhance the yield and selectivity. organic-chemistry.org The substrate scope is broad, accommodating various allylic carbonates and sodium sulfinates, including sodium p-toluenesulfinate, to deliver products in very good yields. organic-chemistry.orgacs.org

The synthetic utility of the resulting allylic sulfones has been showcased through their participation in subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgnih.govacs.org

Table 2: Tungsten-Catalyzed Allylation of Sodium p-Toluenesulfinate with Various Allylic Carbonates acs.org

| Entry | Allylic Carbonate | Product | Yield (%) | b/l ratio |

|---|---|---|---|---|

| 1 | Cinnamyl methyl carbonate | 1-Phenyl-1-(p-tolylsulfonyl)prop-2-ene | 88 | >20:1 |

| 2 | Crotyl methyl carbonate | 1-(p-Tolylsulfonyl)but-2-ene | 85 | >20:1 |

| 3 | (E)-Hex-2-en-1-yl methyl carbonate | 1-(p-Tolylsulfonyl)hex-2-ene | 91 | >20:1 |

| 4 | Cyclohex-2-en-1-yl methyl carbonate | 1-Cyclohexenyl-1-(p-tolylsulfonyl)methane | 89 | >20:1 |

Reaction Conditions: W catalyst (10 mol %), ligand (15 mol %), allylic carbonate (0.2 mmol), sodium p-toluenesulfinate (0.30 mmol), EtOH (1.0 mL), 60 °C, 24 h.

Copper-Catalyzed Approaches

Copper-catalyzed methods provide a practical and versatile route to allylic sulfones. These reactions often feature low-cost catalysts and broad substrate compatibility. One strategy involves the copper-catalyzed borylation of allyl sulfones, which serves as a complementary approach to using nitro-allyl precursors for accessing diversely functionalized allylboronic esters. acs.org Allyl sulfones can undergo borylation under relatively mild conditions to afford allylpinacol boranes in excellent yields and with high stereoselectivities. acs.org

Another significant copper-catalyzed method is the dehydrogenative methylsulfonylation of alkenes using CH₃SSO₃Na and a hypervalent iodine reagent. nih.gov This approach allows for the direct formation of C-S bonds via C-H functionalization, providing access to both allyl methyl sulfones and alkenyl methyl sulfones. nih.gov For example, the reaction of 1-chloro-3-(prop-1-en-2-yl)benzene with sodium S-methyl thiosulfate (B1220275) under copper catalysis yields 1-chloro-3-(3-(methylsulfonyl)prop-1-en-2-yl)benzene. nih.gov

Furthermore, a ligand-free, copper-catalyzed regioselective sulfonylation of α-methylstyrene derivatives with sulfonyl chlorides has been developed. researchgate.net This redox-neutral process is scalable and tolerant of various functional groups. researchgate.net The resulting allylic sulfones are valuable intermediates for further transformations. researchgate.net

Iron-Catalyzed Decarboxylative Sulfonylation

Iron, being an earth-abundant and environmentally benign metal, is an attractive catalyst for organic synthesis. chemistryviews.org A photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids has been developed for the synthesis of sulfones under mild conditions. chemistryviews.orgacs.orgorganic-chemistry.org This method involves the reaction of a carboxylic acid with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane·(SO₂)₂ (DABSO), and an electrophile like allyl bromide. chemistryviews.org

The reaction is catalyzed by TBAFeCl₄ (TBA = tetrabutylammonium) and proceeds at room temperature under irradiation with a 390 nm LED. chemistryviews.org The proposed mechanism involves a single-electron transfer (SET) from the carboxylate to the Fe(III) center, generating a radical that subsequently loses CO₂. chemistryviews.org The resulting alkyl radical reacts with DABSO to form a sulfonyl radical intermediate, which is then reduced and trapped by the electrophile to yield the final sulfone product. chemistryviews.orgorganic-chemistry.org This protocol is noted for its mildness, high efficiency, and broad substrate scope, tolerating a variety of carboxylic acids. chemistryviews.orgacs.orgnih.gov

Table 3: Iron-Catalyzed Decarboxylative Sulfonylation chemistryviews.org

| Entry | Carboxylic Acid | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid | Allyl bromide | Allyl cyclohexyl sulfone | 85 |

| 2 | Adamantane-1-carboxylic acid | Allyl bromide | Allyl adamantyl-1-sulfone | 92 |

| 3 | Phenylacetic acid | Allyl bromide | Allyl benzyl (B1604629) sulfone | 78 |

Reaction Conditions: Carboxylic acid (0.3 mmol), DABSO (0.1 mmol), allyl bromide (0.1 mmol), TBAFeCl₄ (10 mol%), Et₃N (0.3 mmol), DCM (1 mL), 390 nm LED, N₂, rt.

Synthesis of Optically Active Allyl Sulfone Precursors

The synthesis of optically active allylic sulfones is of great importance as these compounds are valuable chiral building blocks in medicinal chemistry and organic synthesis. nih.govresearchgate.net Several strategies have been developed to access these enantiomerically enriched molecules.

One approach is the rhodium-catalyzed direct asymmetric hydrosulfonylation of allenes and alkynes with commercially available sodium sulfinates. nih.gov This method provides chiral allylic sulfones with a broad scope of functional groups under mild conditions. nih.gov For instance, the reaction of aryl-substituted 1-propynes can generate aryl-substituted allylic sulfones with good efficiency and excellent enantiomeric excess (ee). nih.gov

Palladium-catalyzed asymmetric allylic substitution is another powerful tool. researchgate.net By employing specifically designed chiral phosphoramidite ligands, the reaction of racemic allylic precursors with sodium sulfinates can produce sterically hindered α,α-disubstituted allylic sulfones with high yields and excellent regio- and enantioselectivities. researchgate.net

Furthermore, the synthesis of chiral nonracemic allyl α-sulfonylacetic esters can be achieved through the Sₙ2 displacement of an enantioenriched tertiary α-hydroxy ester derivative. nih.gov This strategy capitalizes on the deactivating effect of the electron-withdrawing ester group towards Sₙ1 reactions, favoring the desired Sₙ2 pathway. nih.gov

Multicomponent Coupling Reactions for Allyl Sulfone Scaffolds

Multicomponent reactions (MCRs) are highly efficient and atom-economical processes for the synthesis of complex molecules from three or more starting materials in a single operation. researchgate.net Several MCRs have been developed for the construction of allylic sulfone scaffolds.

A palladium-catalyzed three-component cross-coupling of allyl esters, alkyl bromides, and potassium metabisulfite (B1197395) (K₂S₂O₅) as a sulfur dioxide source has been reported. researchgate.netnih.gov This reaction exhibits broad substrate generality and excellent functional group compatibility, producing linear allylic sulfones with high (E)-selectivity. researchgate.net The methodology has been successfully applied to the late-stage modification of biologically active molecules. researchgate.net

Another innovative multicomponent approach involves a reductive cross-coupling using an inorganic salt like sodium metabisulfite (Na₂S₂O₅). researchgate.net This palladium-catalyzed reaction can be applied to both intramolecular and intermolecular couplings of alkyl and aryl halides to generate a diverse range of sulfones, including cyclic structures. researchgate.net

A photoinduced, three-component reaction of aryl/alkyl halides, potassium metabisulfite, and allylic bromides provides access to allylic sulfones without the need for any metal or photoredox catalyst. researchgate.net The reaction proceeds under ultraviolet irradiation at room temperature and tolerates a variety of functional groups. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Allyl P Tolyl Sulfone

Nucleophilic Reactivity of Allyl Sulfone Anions

The p-toluenesulfonyl (tosyl) group significantly increases the acidity of the protons on the carbon atom to which it is attached (the α-carbon). This allows for the easy formation of a resonance-stabilized carbanion upon treatment with a suitable base, such as n-butyllithium. This carbanion, or allyl sulfone anion, is a potent nucleophile that can react with a variety of electrophiles.

Alkylation Reactions of Allyl Sulfone Carbanions

The carbanion generated from allyl p-tolyl sulfone reacts readily with alkyl halides. These reactions typically occur with high regioselectivity at the α-position, the carbon atom directly bonded to the sulfur atom. researchgate.netresearchgate.netresearchgate.net The treatment of the lithium salt of allyl phenyl sulfone with various alkyl halides exclusively yields α-alkylated products. researchgate.netresearchgate.net These resulting α-alkylated sulfones can be subsequently isomerized to form (E)-α,β-unsaturated phenyl sulfones using catalytic amounts of a base like potassium t-butoxide. researchgate.netresearchgate.net

The regioselectivity of these alkylation reactions can, however, be influenced by reaction conditions and the nature of the electrophile. While "soft" electrophiles like alkyl bromides and iodides tend to favor C-alkylation at the α-position, harder electrophiles such as sulfonates may show a preference for O-alkylation.

A study demonstrated that the deprotonation of an allylic sulfone with a pinacol (B44631) boronate at the 2-position, followed by trapping with an electrophile, leads to the formation of the corresponding alkylation products. researchgate.net This highlights the ability of the boronate ester to tolerate the sulfonyl carbanion, suggesting broader applications for preparing a range of functionalized boronates. researchgate.net

Additions to Carbonyl Compounds (Aldehydes and Ketones)

Allyl sulfone carbanions undergo efficient addition reactions with carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.com This reaction provides a valuable route for carbon-carbon bond formation. For instance, the lithium salt of allylic p-tolyl sulfone reacts with various aldehydes to afford exclusively the regioselective product, 2-tosyl homoallyl alcohols, in good yields. electronicsandbooks.com This process involves the nucleophilic addition of the carbanion to the electrophilic carbonyl carbon. masterorganicchemistry.com

The general procedure involves generating the carbanion at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium in a dry solvent such as tetrahydrofuran (B95107) (THF). An aldehyde or ketone is then added to the solution. The reaction mixture is gradually warmed, and after workup, the corresponding β-hydroxy sulfone (a 2-tosyl homoallyl alcohol) is isolated. electronicsandbooks.com These adducts are useful intermediates that can undergo further transformations, such as reductive desulfonylation to furnish homoallylic alcohols. electronicsandbooks.com

Table 1: Reaction of this compound with Various Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Tosyl-4-phenyl-3-buten-1-ol | 85 |

| 2 | 1-Nonanal | 2-Tosyl-3-dodecen-1-ol | 90 |

| 3 | Cinnamaldehyde | 2-Tosyl-4-phenyl-1,5-hexadien-3-ol | 88 |

| 4 | Isovaleraldehyde | 2-Tosyl-5-methyl-3-hexen-1-ol | 82 |

Data sourced from a study on the reaction of the lithium salt of allylic p-tolyl sulfone with aldehydes. electronicsandbooks.com The reaction affords 2-tosyl homoallyl alcohols as the exclusive regioselective products in good yields. electronicsandbooks.com

Stereochemical Outcomes in Anion Additions

The stereochemistry of the addition of allyl sulfone anions to electrophiles, particularly carbonyl compounds and Michael acceptors, is often influenced by chelation effects. The lithium cation, generated from the commonly used n-butyllithium base, can coordinate with both the sulfone's oxygen atoms and the oxygen of the electrophile (e.g., an aldehyde or ester carbonyl group). researchgate.net This coordination organizes the transition state and can lead to high diastereoselectivity. researchgate.netarkat-usa.org

For example, the Michael addition of lithiated bromoallyl sulfone to α,β-unsaturated esters proceeds with high stereoselectivity, which is attributed to a transition state involving lithium ion chelation. researchgate.net Similarly, in additions to aldehydes, the initial reaction at low temperatures can produce both syn- and anti- open-chain adducts, with the stereochemical outcome being consistent with an initial addition involving lithium ion chelation. arkat-usa.org The presence of additives like HMPA or changes in temperature can alter the reaction pathway, sometimes leading to cyclized products like dihydrofurans. researchgate.netarkat-usa.org In some cases, the stereochemical course of conjugate additions of lithiated allyl sulfones is sensitive to temperature and steric effects. researchgate.netresearchgate.net

Electrophilic Reactivity of Allyl Sulfones

While the anion of this compound is a potent nucleophile, the parent molecule itself can act as an electrophile. The electron-withdrawing sulfonyl group activates the allylic system, making it susceptible to attack by nucleophiles. This electrophilic character is prominent in Michael additions and in reactions with organometallic reagents, often catalyzed by transition metals.

Michael Addition Reactions of Allyl Sulfones

Allyl sulfones are effective Michael acceptors, reacting with a variety of nucleophiles in a conjugate addition fashion. tandfonline.com The double bond, polarized by the adjacent sulfonyl group, is electrophilic and invites the addition of soft nucleophiles. Thiolates, for instance, readily add to the double bond. rsc.org This reactivity has been harnessed in bioconjugation, where allyl sulfones react with cysteine residues in proteins through a sequential Michael addition-elimination and a second Michael addition to form a stable three-carbon bridge. rsc.orgscispace.com

The general mechanism involves the attack of a nucleophile at the γ-carbon of the allylic system, followed by the elimination of the p-toluenesulfinate anion. rsc.orgscispace.com However, direct conjugate addition to the double bond without elimination of the sulfonyl group is also common. Studies have shown that anions of allylic sulfones can undergo Michael additions to α,β-unsaturated ketones and esters, yielding sulfone adducts in high yields. tandfonline.com The regiochemistry of these additions can be sensitive to the substitution patterns on both the allyl sulfone and the Michael acceptor. researchgate.net For example, the Michael addition of allylsulfone carbanions to nitroolefins can yield predominantly γ-addition products with aromatic nitroolefins, but α-adducts with aliphatic nitroolefins. researchgate.net

Reactions with Organometallic Reagents

This compound and related allylic sulfones serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions with organometallic reagents. psu.edu In these transformations, the sulfonyl group acts as a leaving group and is displaced by the nucleophilic organometallic species. psu.edu Palladium and nickel catalysts are commonly employed for these reactions. psu.edusemanticscholar.org

For instance, palladium-catalyzed reactions of allylic sulfones with organozinc reagents, such as diethylzinc (B1219324), generate nucleophilic allyl-zinc species in situ. psu.edu These intermediates can then react with aldehydes and ketones to form homoallylic alcohols, effectively using the allyl sulfone as an allyl anion equivalent. psu.edu The mechanism is believed to involve the oxidative addition of the allyl sulfone to a Pd(0) complex, followed by transmetalation with the organozinc reagent. psu.edu

Similarly, nickel catalysts facilitate the cross-coupling of aryl sulfones with Grignard reagents (Kumada-type coupling). semanticscholar.org The first Ni-catalyzed cross-coupling of phenyl sulfones with methyl- or p-tolyl-magnesium bromides was reported to give the desulfonylative products in good yields. semanticscholar.org This reactivity has been extended to β-bromothis compound, which undergoes nickel-catalyzed Suzuki-Miyaura coupling with arylboronic acids in water to produce 2-aryl allyl sulfones in high yields. acs.org Iron(III) acetylacetonate (B107027) has also been shown to catalyze the desulfinylative coupling of allylic sulfonyl esters with Grignard reagents. core.ac.uk

Table 2: Catalyst Systems for Cross-Coupling Reactions of Allyl Sulfones

| Catalyst System | Organometallic Reagent | Substrate Type | Product Type | Reference |

| Pd(PPh₃)₄ | Diethylzinc | Allyl aryl sulfone | Homoallylic alcohol | psu.edu |

| NiCl₂(dppf) | Grignard reagents | Allylic sulfonyl ester | Allylated arene/alkane | core.ac.uk |

| NiSO₄·6H₂O / Ligand | Arylboronic acids | β-Bromothis compound | 2-Aryl allyl sulfone | acs.org |

| Pd(PPh₃)₄ | Sodium salt of dimethyl malonate | Chiral allylic sulfone | Chiral allylated malonate | oup.com |

| Fe(acac)₃ | Grignard reagents | Allylic sulfonyl ester | Allylated arene/alkane | core.ac.uk |

Rearrangement Reactions Involving the this compound Moiety

The this compound group can undergo several types of rearrangement reactions, which are valuable in synthetic organic chemistry for constructing complex molecules. These rearrangements often proceed with a high degree of regio- and stereocontrol.

1,3-Sulfur Shifts and Allylic Rearrangements

The 1,3-rearrangement of allylic p-tolyl sulfones involves the migration of the p-toluenesulfonyl group from one carbon of the allylic system to another. This shift can be promoted under different conditions, leading to the formation of a more thermodynamically stable isomer. rsc.orgsci-hub.st

The mechanism of this rearrangement is highly dependent on the substrate structure and reaction conditions. sci-hub.st For many acyclic allylic p-tolyl sulfones, the rearrangement is induced by radical initiators like dibenzoyl peroxide (BPO) in a solvent such as carbon tetrachloride. sci-hub.stpsu.edu This process is believed to occur via a radical chain addition-elimination mechanism. sci-hub.st In this mechanism, a p-toluenesulfonyl radical adds to the double bond of the allylic sulfone, followed by the elimination of the same radical to form the rearranged product. sci-hub.st For instance, α,α-dimethylthis compound rearranges to the more stable prenyl sulfone under these conditions. sci-hub.st

Conversely, for certain cyclic allylic sulfones, such as 1-alkylcyclohex-2-enyl p-tolyl sulfones, the rearrangement proceeds more smoothly upon heating in aqueous acetic acid. rsc.orgsci-hub.st These reactions are often not inhibited by radical scavengers, suggesting a different mechanism. sci-hub.st An ion-pair dissociation-recombination mechanism has been proposed for these cases, where the sulfone dissociates into a sulfinate anion and an allylic cation, which then recombine to form the rearranged product. rsc.orgsci-hub.st The ion pair is thought to be "intimate," as solvolysis products are generally not observed. sci-hub.st

In some instances, particularly with sulfenylated allylic systems, the 1,3-rearrangement of a p-tolylsulfonyl group can be catalyzed by silica (B1680970) gel. researchgate.net

Sigmatropic Rearrangements (e.g.,sci-hub.stnih.gov-Sigmatropic Rearrangement)

While 1,3-shifts are common for allyl p-tolyl sulfones, the related sci-hub.stnih.gov-sigmatropic rearrangement is more characteristic of the corresponding allyl p-tolyl sulfoxides. nih.govresearchgate.netacs.org This process, often referred to as the Mislow-Evans rearrangement, involves the conversion of an allylic sulfoxide (B87167) to an allylic sulfenate ester. researchgate.netacs.org This rearrangement is a reversible and concerted process. acs.org The position of the equilibrium and the rate of rearrangement are influenced by the electronic nature of the substituents. For instance, the equilibration for p-tolyl allyl sulfoxide requires heating to 40–60 °C, whereas the more electron-deficient p-nitrophenyl allyl sulfoxide rearranges at a much lower temperature. nih.gov

The development of catalytic enantioselective versions of the sci-hub.stnih.gov-sigmatropic rearrangement of sulfonium (B1226848) ylides, generated from allyl sulfides and metal-carbenoids (known as the Doyle-Kirmse reaction), has been a significant area of research. rsc.orgnih.gov However, achieving high stereocontrol in these reactions has proven challenging. rsc.orgnih.gov

Stereocontrol in Rearrangement Processes

The stereochemical outcome of rearrangement reactions involving the this compound moiety is a critical aspect, influencing their synthetic utility. In radical-mediated 1,3-rearrangements, mixtures of (E)- and (Z)-isomers are often obtained. psu.edu

In the context of sci-hub.stnih.gov-sigmatropic rearrangements of related allylic systems, significant efforts have been directed towards achieving stereocontrol. The use of chiral metal catalysts can influence the stereoselectivity of the rearrangement. nih.govrsc.org The stereochemistry is often governed by the steric interactions between the rearranging substrate and the chiral catalyst, with the reaction proceeding through a less sterically hindered pathway. rsc.org The catalyst can control the facial selectivity of the migrating group's approach to the double bond. rsc.org

In some cases, the inherent chirality of the starting material can be transferred to the product. For example, the rearrangement of optically active allyl sulfoxides can proceed with a degree of stereospecificity. acs.org The development of catalytic systems, often involving rhodium or copper complexes, has enabled highly enantioselective sci-hub.stnih.gov-sigmatropic rearrangements of related allylic systems, demonstrating the potential for high levels of stereocontrol. rsc.orgnih.gov However, achieving efficient stereocontrol in the Doyle-Kirmse reaction of sulfonium ylides has been historically difficult, with many systems providing only moderate enantioselectivities. rsc.orgnih.gov

Desulfonylation Strategies and Pathways

The sulfonyl group in this compound is often used as an activating group or a temporary connecting group in organic synthesis and is subsequently removed in a process called desulfonylation. wikipedia.org This removal can be achieved through various reductive or transition metal-catalyzed methods.

Reductive Desulfonylation (e.g., with Metal Hydrides)

Reductive desulfonylation replaces the carbon-sulfur bond of the sulfonyl group with a carbon-hydrogen bond. wikipedia.org While various reducing agents like active metals (e.g., sodium amalgam, samarium(II) iodide) and tin hydrides are used for desulfonylation, the direct use of simple metal hydrides is not always effective for allylic sulfones. wikipedia.org However, in the presence of a palladium catalyst, metal hydrides like lithium triethylborohydride (LiHBEt3) can effectively desulfonylate allylic p-tolyl sulfones under mild conditions, often preserving the stereochemistry of the double bond. researchgate.netresearchgate.net

Transition Metal-Catalyzed Desulfonylation (e.g., Palladium-Catalyzed)

Palladium-catalyzed desulfonylation is a particularly versatile method for removing the p-tolylsulfonyl group from allylic systems. wikipedia.orgresearchgate.net A common catalytic system involves the use of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a hydride donor. electronicsandbooks.comlookchem.com This method has been successfully applied to the desulfonylation of 2-tosyl homoallyl alcohols to furnish homoallylic alcohols without side reactions. electronicsandbooks.comlookchem.com

The mechanism of palladium-catalyzed desulfonylation of allylic sulfones is believed to proceed through the formation of a π-allylpalladium(II) complex via oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond. researchgate.netpsu.edu This intermediate can then react with a nucleophile, such as a hydride ion, to yield the desulfonylated product and regenerate the palladium(0) catalyst. researchgate.net This process generally occurs with retention of configuration. researchgate.net

The choice of palladium catalyst and reaction conditions can be optimized for specific substrates. For instance, [PdCl2(dppp)] has also been used as a catalyst for the desulfonylation of allylic p-tolyl sulfones with LiHBEt3. researchgate.net These palladium-catalyzed methods provide a mild and selective way to cleave the C–S bond, enhancing the synthetic utility of this compound as an intermediate. researchgate.netub.edu

Regio- and Stereoselective Desulfonylation Investigations

The removal of the sulfonyl group, or desulfonylation, from allylic sulfones like this compound is a crucial transformation in organic synthesis. wikipedia.org The development of methods that control the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the resulting double bond is of particular importance.

One notable method involves the use of lithium triethylborohydride (LiHBEt3) in the presence of a catalytic amount of a palladium(0) complex. This system has been shown to effectively desulfonylate allylic p-tolyl sulfones to the corresponding alkenes under mild conditions. A key advantage of this method is the preservation of the original stereochemistry of the double bond. lookchem.com This stereospecificity is attributed to the mechanism involving the formation of a π-allyl palladium intermediate, where the subsequent attack by the hydride occurs in a controlled manner. wikipedia.org

The regioselectivity of desulfonylation can be influenced by the reaction conditions and reagents. For instance, transition-metal-mediated reductions often see nucleophilic attack by a hydride at the less substituted position of the π-allyl intermediate. wikipedia.org In contrast, methods involving organotin hydrides have been observed to induce a double bond migration. wikipedia.org

The choice of reducing agent is critical. While powerful reducing agents like aluminum amalgam can be used, they may lack the subtlety required for selective transformations in complex molecules. wikipedia.org The development of catalytic systems, such as the aforementioned palladium-catalyzed reaction, provides a milder and more selective alternative for the desulfonylation of this compound and related compounds. wikipedia.orglookchem.com

Cyclization and Cycloaddition Reactions of Unsaturated Allyl Sulfones

Unsaturated allyl sulfones, including derivatives of this compound, are valuable precursors for the construction of cyclic and polycyclic frameworks through cyclization and cycloaddition reactions.

Intramolecular cyclization reactions of unsaturated allyl sulfones offer a powerful strategy for synthesizing various carbocyclic and heterocyclic systems. nih.govnih.gov For instance, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon treatment with a strong base like lithium hexamethyldisilazide (LHMDS). The resulting cyclized intermediates can then be subjected to acid-catalyzed dehydration to furnish fused furan (B31954) ring systems. nih.govthieme-connect.com This methodology has been successfully applied to the synthesis of both fused furans and benzofurans. nih.govthieme-connect.com

The success of these cyclizations can be dependent on the nature of the tether connecting the allyl sulfone moiety and the reacting partner. The reaction conditions, particularly the base and temperature, play a crucial role in the efficiency and outcome of the cyclization. nih.govthieme-connect.com For example, while some cyclizations proceed readily at room temperature, others may require elevated temperatures to achieve dehydration of the cyclized intermediate. nih.gov

A notable application of this strategy is the cascade cyclization of alkene-tethered acylsilanes with allylic sulfones, which can be initiated by visible-light photocatalysis. This process allows for the synthesis of complex cyclopentanol (B49286) derivatives. nih.gov

This compound and related unsaturated sulfones can participate in intermolecular cycloaddition reactions, providing access to a variety of cyclic structures. iupac.org A significant example is the [2+2] photocycloaddition of α,β-unsaturated sulfones with olefins, which yields sulfonyl-substituted cyclobutanes. researchgate.net These reactions can be performed under catalyst-free conditions or with the aid of Lewis acid catalysts to modulate reactivity and selectivity. researchgate.net

The chemoselectivity of these cycloadditions is a key aspect. In many instances, the cycloaddition occurs preferentially at a specific double bond within the unsaturated sulfone system. For example, in phenylsulfonyl-substituted allenes derived from allylic sulfones, thermal [2+2]-cycloaddition often involves only the C1-C2 double bond of the allene (B1206475) moiety. iupac.org

Furthermore, enantioselective versions of these cycloadditions have been developed. By employing chiral catalysts, such as chiral rhodium Lewis acids, it is possible to achieve high enantioselectivity in [2+2] photocycloadditions. researchgate.net

Radical-Mediated Transformations of Allyl Sulfones

Radical reactions provide a unique avenue for the functionalization of allyl sulfones, enabling transformations that are often complementary to ionic pathways.

Allyl sulfones can serve as precursors for the generation of sulfonyl radicals. organic-chemistry.org For example, under photoredox catalysis, sulfonyl chlorides can react with allyl bromides to form allylic sulfones, a process that proceeds via a sulfonyl radical intermediate. organic-chemistry.org

The p-tolylsulfonyl radical, which can be generated from precursors like this compound, exhibits characteristic reactivity. thieme-connect.comsci-hub.st A common reaction pathway for sulfonyl radicals is their addition to double bonds. sci-hub.st This addition can be reversible and is a key step in radical chain processes, such as the 1,3-rearrangement of allylic sulfones. sci-hub.st In these rearrangements, the addition of a p-tolylsulfonyl radical to the double bond of an allylic sulfone is followed by β-scission, leading to an isomerized product. sci-hub.st

The sulfonyl radical generated from allyl sulfones can also be trapped by other reagents. In a notable example, a chiral rhodium complex was used to catalyze the enantioselective trapping of a photo-generated carbon-centered radical by an allyl sulfone. The fragmented sulfonyl radical was then utilized in an enantioselective radical addition to an alkene, demonstrating a waste-minimizing reaction design. rsc.org

A significant application of the radical chemistry of allyl sulfones is in radical cyanocarbonylation reactions. thieme-connect.comthieme-connect.comkaist.ac.krkaist.ac.krresearchgate.net This process allows for the synthesis of acyl cyanides, which are valuable synthetic intermediates. thieme-connect.comthieme-connect.com In a typical procedure, an alkyl allyl sulfone is used as a precursor to generate an alkyl radical under tin-free conditions. This alkyl radical then undergoes a three-component coupling reaction with carbon monoxide and a cyanide source, such as p-tolylsulfonyl cyanide. thieme-connect.comthieme-connect.com

The reaction is initiated by a radical initiator, such as V-40 [1,1′-azobis(cyclohexane-1-carbonitrile)], and is typically carried out under a pressurized atmosphere of carbon monoxide. thieme-connect.com The initially formed acyl cyanides are often sensitive to hydrolysis and are therefore quenched with an alcohol, like methanol, to yield the corresponding stable methyl esters for isolation and characterization. thieme-connect.com

The efficiency of the cyanocarbonylation can be influenced by reaction parameters such as the pressure of carbon monoxide and the concentration of the reactants. Higher CO pressure tends to favor the desired cyanocarbonylation over direct cyanation of the alkyl radical. thieme-connect.com This method has been shown to be effective for primary alkyl radicals, while more stable radicals like the benzylic radical may not undergo cyanocarbonylation. thieme-connect.com

Table 1: Effect of CO Pressure and Concentration on Radical Cyanocarbonylation

| Concentration of Alkyl Allyl Sulfone (M) | CO Pressure (atm) | Yield of Acyl Cyanide (%) | Yield of Alkyl Cyanide (%) |

| 0.03 | 50 | 58 | 27 |

| 0.01 | 95 | 80 | 6 |

Data adapted from research on the radical cyanocarbonylation of 4-phenoxybutyl allyl sulfone. thieme-connect.comthieme-connect.com

Photochemical and Electrochemical Transformations of Allyl Sulfone Systems

This section explores the reactivity of allyl sulfone systems under photochemical and electrochemical conditions, focusing on the isomerization of allyl sulfinates and desulfonylative carboxylation reactions. These transformations highlight the versatility of the sulfone group as a reactive handle in organic synthesis.

Photo-Isomerization Studies of Allyl Sulfinates to Allyl Sulfones

The conversion of allyl sulfinates to their corresponding allyl sulfones can be induced by photochemical means. Research into the photolysis of alkyl p-toluenesulfinates has revealed that these compounds undergo fission of the ArSO-OR bond, generating a sulfinyl radical and an alkoxy radical.

A study on the photolysis of various p-toluenesulfinate esters, including methyl, ethyl, n-butyl, n-octyl, benzyl (B1604629), and allyl esters, was conducted in n-hexane or without a solvent. The reaction vessels were degassed and irradiated at room temperature. While most alkyl esters primarily yielded products derived from the sulfinyl and alkoxy radicals, the photolysis of allyl p-toluenesulfinate showed a notable exception. In this specific case, in addition to the radical-derived products, the isomerization to this compound was observed to a certain extent. nih.gov

It was confirmed that this isomerization does not occur thermally in the dark. Furthermore, a control experiment demonstrated that this compound itself is stable under the irradiation conditions, showing almost no change after extended exposure to a high-pressure mercury lamp. nih.gov This suggests that the isomerization is a specific photochemical pathway for the sulfinate ester.

While a homolytic cleavage followed by radical recombination on the sulfur atom is a possible pathway for the isomerization, an alternative cyclic process has also been considered. This intramolecular rearrangement would proceed through a concerted mechanism. The exceptional behavior of the allyl ester compared to other alkyl sulfinates, such as the benzyl ester which did not yield the corresponding sulfone, lends support to the possibility of a unique cyclic rearrangement for the allyl derivative. nih.gov

Recent studies have also demonstrated the photoswitched stereodivergent synthesis of allylic sulfones. In these systems, cis-allylic sulfones can be converted to their trans-isomers through photochemical isomerization, often facilitated by a catalytic amount of a photosensitizer like bis(2-thienyl) ketone. sioc-journal.cn This highlights the role of photochemistry in controlling the stereochemistry of allylic sulfones.

Table 1: Photolysis Products of Selected p-Toluenesulfinates

| Starting Material | Major Products | Isomerization to Sulfone Observed? | Reference |

| Ethyl p-toluenesulfinate | Products from sulfinyl and alkoxy radicals | No | nih.gov |

| Benzyl p-toluenesulfinate | Benzaldehyde (from SO-O bond cleavage) | No | nih.gov |

| Allyl p-toluenesulfinate | Products from sulfinyl and alkoxy radicals, this compound | Yes | nih.gov |

Desulfonylative Electrocarboxylation

Electrochemical methods offer a green and efficient alternative for the formation of carbon-carbon bonds, particularly through the fixation of carbon dioxide (CO₂). The desulfonylative electrocarboxylation of organic sulfones has emerged as a valuable strategy for synthesizing carboxylic acids from readily available sulfone precursors. acs.org This approach avoids the use of stoichiometric organometallic reagents and often proceeds under mild conditions.

The general mechanism for the desulfonylative electrocarboxylation involves the electrochemical reduction of the sulfone at the cathode. This reduction leads to the cleavage of the carbon-sulfur bond, generating a carbanion intermediate and a sulfinate anion. The carbanion then acts as a nucleophile, attacking a molecule of CO₂ to form a carboxylate, which upon workup yields the corresponding carboxylic acid. organic-chemistry.org

This electrochemical strategy has been successfully applied to a variety of organic sulfones, demonstrating its broad applicability. organic-chemistry.org For this compound, this process would involve its reduction to form an allyl anion and p-toluenesulfinate. The allyl anion would then react with CO₂ to produce a β,γ-unsaturated carboxylic acid.

Key parameters that are often optimized for such reactions include the choice of electrode materials, the supporting electrolyte, and the solvent system. For instance, undivided electrochemical cells with magnesium and platinum electrodes have been found to be effective, with tetrabutylammonium (B224687) iodide (TBAI) often used as the electrolyte. organic-chemistry.org

The reaction is generally carried out by passing a constant current through a solution of the sulfone in a suitable solvent, such as dimethylformamide (DMF), under a CO₂ atmosphere. The versatility of this method allows for the synthesis of a wide range of carboxylic acids, including those with additional functional groups. organic-chemistry.org

Table 2: General Conditions for Desulfonylative Electrocarboxylation of Organic Sulfones

| Parameter | Typical Condition | Purpose | Reference |

| Cell Type | Undivided electrochemical cell | Simplifies the experimental setup | organic-chemistry.org |

| Cathode Material | Platinum | Site of sulfone reduction | organic-chemistry.org |

| Anode Material | Magnesium (sacrificial) | Oxidized during the reaction | organic-chemistry.org |

| Electrolyte | Tetrabutylammonium iodide (TBAI) | Ensures conductivity of the solution | organic-chemistry.org |

| Carbon Source | Carbon dioxide (CO₂) | C1 building block for the carboxylic acid | acs.org |

| Solvent | Dimethylformamide (DMF) | Dissolves the substrate and electrolyte | organic-chemistry.org |

Catalysis in Allyl P Tolyl Sulfone Chemistry: Ligand and Metal Effects

Palladium Catalysis in Allyl Sulfone Transformations

Palladium catalysis is a cornerstone in the chemistry of allylic compounds, including allyl p-tolyl sulfone. The versatility of palladium allows for a wide array of transformations, primarily through the formation of a key π-allylpalladium intermediate. rsc.orgrsc.org The reactivity and selectivity of these processes are profoundly influenced by the ligand sphere around the palladium center.

The design of ligands is critical for controlling the regiochemistry and stereochemistry of palladium-catalyzed reactions involving allylic sulfones. The sulfonyl group can act as a leaving group, enabling reactions like the Tsuji-Trost allylic substitution. rsc.org The selection of the ligand determines where the nucleophile will attack the three-carbon allyl framework and with what facial selectivity.

Monodentate and bidentate phosphine (B1218219) ligands are commonly employed. For instance, monodentate chiral spiro phosphoramidite (B1245037) ligands have been used in the highly enantio- and regioselective hydrosulfonylation of 1,3-dienes to produce chiral allylic sulfones. researchgate.net The structure of the ligand, as well as the steric properties of the substrate, are crucial factors in directing the regiochemical outcome of the reaction. science.gov In the palladium-catalyzed asymmetric allylic alkylation (AAA), monodentate P-donor ligands such as diamidophosphites and phosphoramidites have demonstrated high enantioselectivities. nih.gov Bidentate ligands, like the Trost ligands or derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are also highly effective in inducing asymmetry. nih.govmdpi.com For example, in the alkylation of specific substrates, (R)-tol-BINAP proved to be an effective chiral ligand for producing a single regioisomer with greater than 99% enantiomeric excess (ee). mdpi.com

The table below summarizes the influence of various ligand types on selectivity in palladium-catalyzed allylic substitutions.

| Ligand Type | Example Ligand(s) | Reaction Type | Selectivity Control | Reference(s) |

| Monodentate Phosphoramidites | TADDOL-based, P*-chiral diazophospholidine | Asymmetric Allylic Alkylation | High enantioselectivity (up to 98% ee) | nih.gov |

| Bidentate Diphosphines | Trost Ligands, (R)-tol-BINAP | Asymmetric Allylic Alkylation | High regioselectivity and enantioselectivity (>99% ee) | nih.govmdpi.com |

| Chiral Spiro Phosphoramidites | Monodentate Spiro Ligand | Hydrosulfonylation | High enantio- and regioselectivity | researchgate.net |

| P,N-Ligands | Chiral Metallocene-based Ligands | Asymmetric Allylic Alkylation of Ketones | Excellent enantioselectivity (up to 98% ee) | science.gov |

The catalytic cycle for most palladium-catalyzed transformations of allylic sulfones, such as cross-coupling and rearrangements, proceeds through a well-established pathway involving a π-allylpalladium(II) complex. rsc.orgrsc.org

The generally accepted mechanism begins with the coordination of the palladium(0) catalyst to the double bond of the allyl sulfone. This is followed by oxidative addition, where the carbon-sulfur bond is cleaved, and the sulfonyl group departs as a sulfinate anion. This step forms the key cationic π-allylpalladium(II) intermediate. rsc.orgacs.org

Once the π-allylpalladium complex is formed, a nucleophile can attack one of the terminal carbons of the allyl fragment. The regioselectivity of this attack is governed by the nature of the ligands on the palladium and the electronics of the allyl system. Finally, reductive elimination occurs, releasing the functionalized product and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. acs.org In rearrangement reactions, the sulfinate anion formed during the oxidative addition can re-attack the π-allyl complex at a different position, leading to an isomerized allylic sulfone. acs.org This process is particularly relevant in the asymmetric synthesis of allylic sulfones from racemic allylic sulfinates, where a chiral ligand environment differentiates the transition states, leading to an enantiomerically enriched product. acs.org

Nickel Catalysis in Allyl Sulfone Functionalization

While palladium is widely used, nickel catalysts have gained attention as a more economical and earth-abundant alternative for the functionalization of allylic sulfones. nih.gov Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to synthesize 2-aryl allyl sulfones. nih.govacs.org

A notable protocol involves the nickel-catalyzed Suzuki-Miyaura coupling of 2-bromoallyl sulfones with arylboronic acids in water, which proceeds efficiently without the need for phosphine or arsine ligands. nih.gov The reaction demonstrates broad substrate scope, accommodating electron-rich, electron-deficient, and sterically hindered arylboronic acids to provide the desired products in high yields. acs.org For instance, the coupling of β-bromothis compound with phenylboronic acid on a gram scale has been achieved with high yields. nih.govacs.org

The proposed catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling begins with the formation of a Ni(0) species. acs.org Oxidative addition of the bromoallyl sulfone to Ni(0) generates an allylnickel intermediate. Subsequent transmetalation with the arylboronic acid, followed by reductive elimination, yields the 2-aryl allyl sulfone product and regenerates the Ni(0) catalyst. acs.orgacs.org

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is crucial for producing enantiopure compounds, which is of significant interest in medicinal chemistry and materials science. nih.gov In the context of this compound chemistry, asymmetric catalysis enables the synthesis of chiral sulfones, which are valuable building blocks. nih.gov

The development of effective chiral ligands is the cornerstone of asymmetric catalysis. For palladium-catalyzed allylic substitutions, a vast library of chiral ligands has been created, many of which are applicable to reactions involving allylic sulfones. nih.gov These ligands create a chiral environment around the metal center, which allows the catalyst to distinguish between enantiotopic faces or groups of the substrate or to react at different rates with the enantiomers of a racemic substrate.

Examples of successful ligand classes include C2-symmetric bidentate phosphines like BINAP and its derivatives, ferrocene-based P,N-ligands, and phosphoramidites. science.govmdpi.com A specific example is the palladium-catalyzed asymmetric 1,3-rearrangement of racemic allylic sulfinates to chiral allylic sulfones. acs.org Using a Pd(0) precatalyst with the chiral ligand N,N'-(1R,2R)-1,2-cyclohexanediylbis[2-(diphenylphosphino)benzamide], various allylic sulfones were obtained with excellent enantioselectivities (93-99% ee). acs.org This transformation proceeds via the formation of a cationic π-allylpalladium complex and a sulfinate ion, with the chiral ligand controlling the stereochemical outcome of the recombination. acs.org

While not a direct transformation of this compound, the enantioselective hydrogenation of terminal homoallyl sulfones represents a key strategy for accessing γ-chiral sulfones, which are closely related and synthetically valuable. researchgate.netnih.gov This transformation highlights the power of asymmetric catalysis in sulfone chemistry.

Researchers have developed highly efficient iridium-based catalytic systems for this purpose. nih.govacs.org Using iridium complexes coordinated with chiral P,N ligands, the asymmetric hydrogenation of various terminal homoallyl sulfones proceeds with outstanding enantioselectivities, often reaching up to 98% ee. researchgate.netnih.gov The reaction is typically performed under mild conditions and shows good tolerance for a range of substituents on the aromatic ring of the sulfone. acs.org The resulting γ-chiral sulfones are valuable intermediates, as demonstrated by their use in the total synthesis of natural products like (R)-(-)-curcumene. researchgate.netacs.org

The table below presents selected results from the iridium-catalyzed asymmetric hydrogenation of terminal homoallyl sulfones, showcasing the high level of enantioselectivity achieved. acs.org

| Substrate (Homoallyl Sulfone) | Catalyst System | Solvent | Enantiomeric Excess (ee) | Reference(s) |

| 4-(p-tolyl)-1-tosylbut-3-ene | [Ir(COD)Cl]₂ / Chiral P,N Ligand | CH₂Cl₂ | 97% | acs.org |

| 4-phenyl-1-tosylbut-3-ene | [Ir(COD)Cl]₂ / Chiral P,N Ligand | CH₂Cl₂ | 96% | acs.org |

| 4-(4-methoxyphenyl)-1-tosylbut-3-ene | [Ir(COD)Cl]₂ / Chiral P,N Ligand | CH₂Cl₂ | 98% | acs.org |

| 4-(4-chlorophenyl)-1-tosylbut-3-ene | [Ir(COD)Cl]₂ / Chiral P,N Ligand | CH₂Cl₂ | 97% | acs.org |

Application of Chiral Sulfoxides in Asymmetric Induction

Chiral sulfoxides are valuable tools in asymmetric synthesis, primarily because the sulfinyl group can serve as a potent chiral auxiliary. researchgate.netmedcraveonline.com The effectiveness of the sulfoxide (B87167) group in inducing diastereoselectivity stems from the steric and electronic differences between the substituents on the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and two distinct carbon-based ligands. medcraveonline.com This arrangement allows for the differentiation of diastereotopic faces of a nearby reaction center. medcraveonline.com Furthermore, the high configurational stability of the sulfinyl group contributes to its utility. medcraveonline.com

One of the most established methods for preparing enantiomerically pure sulfoxides is the Andersen synthesis. medcraveonline.com This method involves the nucleophilic substitution of a diastereomerically pure sulfinate, such as (Ss)-menthyl p-toluenesulfinate, with a Grignard reagent, a reaction that proceeds with complete inversion of the configuration at the sulfur atom. medcraveonline.com

In the context of this compound chemistry, chiral sulfoxides have been employed to direct the stereochemical outcome of various transformations. For instance, the reduction of β-ketosulfoxides with metal hydrides demonstrates a high degree of stereoselectivity. psu.edu The reduction of an (R)-β-ketosulfoxide with DIBAL (diisobutylaluminium hydride) preferentially yields the (RS)-β-hydroxysulfoxide with a diastereomeric excess (d.e.) greater than 90%. psu.edu Conversely, when a complexing agent like zinc chloride (ZnCl2) is added prior to the reduction with DIBAL, the stereochemical outcome is reversed, producing the (RR)-β-hydroxysulfoxide exclusively (d.e. > 90%). psu.edu This control is attributed to the formation of a chelated conformation in the presence of ZnCl2 versus a non-chelated conformation in its absence. psu.edu

Similarly, the hydroxylation of the double bond in unsaturated sulfoxides is profoundly influenced by the chirality of the sulfoxide and an adjacent hydroxyl group. psu.edu A strong cooperative effect between a chiral hydroxylic center and the sulfoxide group can lead to highly stereoselective dihydroxylations. psu.edu

Chiral sulfoxides also function as effective ligands in metal-catalyzed asymmetric reactions. In palladium-catalyzed asymmetric allylic alkylations, chiral sulfoxide ligands have been examined for their ability to induce enantioselectivity. researchgate.net The use of ligands such as (S)-2-pyrrolidinophenyl p-tolyl sulfoxide or (S)-2-(N-butyl-N-methylaminomethyl)phenyl p-tolyl sulfoxide in these reactions has resulted in moderate to good enantiomeric excess (e.e.), demonstrating the potential of the sulfinyl group to participate in the catalytic asymmetric process. researchgate.net

| Chiral Auxiliary/Ligand | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| (R)-p-tolylsulfinyl group | Reduction of β-ketosulfoxide with DIBAL | Forms (RS)-β-hydroxysulfoxide with >90% d.e. psu.edu | psu.edu |

| (R)-p-tolylsulfinyl group with ZnCl₂ | Reduction of β-ketosulfoxide with DIBAL | Forms (RR)-β-hydroxysulfoxide with >90% d.e. due to chelation control. psu.edu | psu.edu |

| (S)-2-pyrrolidinophenyl p-tolyl sulfoxide | Pd-catalyzed asymmetric allylic alkylation | Achieved up to 50% e.e. as a chiral ligand. researchgate.net | researchgate.net |

| (S)-2-(N-butyl-N-methylaminomethyl)phenyl p-tolyl sulfoxide | Pd-catalyzed asymmetric allylic alkylation | Achieved up to 58% e.e. as a chiral ligand. researchgate.net | researchgate.net |

Organocatalysis and Metal-Free Approaches in Allyl Sulfone Reactions

While metal catalysis dominates many transformations of allyl sulfones, organocatalytic and metal-free approaches have emerged as powerful alternatives, offering milder reaction conditions and avoiding contamination of products with residual metals.

A notable example is the metal-free direct allylic sulfonation of β-alkyl nitroalkenes using sodium sulfites. sci-hub.se In this process, solvents such as DMF or DMSO can act as Lewis bases to facilitate the isomerization of the β-alkyl nitroalkene into an allylic nitro compound. sci-hub.se This equilibrium shift allows a sulfonyl radical to react with the more electron-rich allylic isomer, leading to the formation of allyl sulfones. sci-hub.se By carefully selecting the sulfonyl source and reaction conditions, it is possible to control the regioselectivity between the formation of allyl sulfones and vinyl sulfones. sci-hub.se

Another innovative metal-free reaction involves the C-C coupling of an allenyl sulfone, specifically 1-methyl-4-(propa-1,2-dien-1-ylsulfonyl)benzene, with picolyl amides to generate vinyl sulfones. nsf.gov The reaction proceeds under mild conditions without any metal catalyst or additives. nsf.gov Mechanistic studies suggest a rare pathway where the pyridine (B92270) moiety of the amide initiates the reaction, and a p-toluenesulfinate anion, generated in situ, mediates the activation of the allenyl sulfone. nsf.gov

Organocatalytic sulfoxidation provides a metal-free route to synthesize sulfoxides from sulfides. nsf.gov A catalytic amount of a 1,3-diketone, in the presence of silica (B1680970) sulfuric acid as a co-catalyst and aqueous hydrogen peroxide as the terminal oxidant, effectively converts a variety of sulfides to their corresponding sulfoxides. nsf.gov This method is tolerant of numerous functional groups, including esters, alkenes, and alcohols. nsf.gov While the reaction selectively produces sulfoxides under standard conditions, prolonged reaction times can lead to the corresponding sulfone. nsf.gov

| Catalyst/Promoter | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| DMF/DMSO (as Lewis base) | Direct Allylic Sulfonation | β-Alkyl nitroalkenes, Sodium sulfites | Metal-free synthesis of allyl sulfones via isomerization to an allyl nitro intermediate. sci-hub.se | sci-hub.se |

| Pyridine moiety (initiator) / p-toluenesulfinate (mediator) | C-C Coupling | Allenyl sulfone, Picolyl amides | Metal-free access to vinyl sulfones via a pyridine-initiated mechanism. nsf.gov | nsf.gov |

| 1,3-Diketone / Silica Sulfuric Acid | Sulfoxidation | Sulfides, Hydrogen Peroxide | An effective organocatalytic system for the selective oxidation of sulfides to sulfoxides. nsf.gov | nsf.gov |

Applications of Allyl P Tolyl Sulfone in Advanced Organic Synthesis

Role as Chiral Auxiliaries and Synthons in Diastereoselective Transformations

The sulfinyl group has gained considerable attention as a chiral auxiliary in asymmetric synthesis. medcraveonline.com The stereogenic sulfur atom, with its lone pair, oxygen, and two different carbon substituents, can effectively differentiate the diastereotopic faces of a nearby reactive center. medcraveonline.com This principle is extended to allylic sulfones where the chirality on the sulfone moiety can induce significant asymmetric induction. researchgate.net

In the context of diastereoselective transformations, chiral allylic α-sulfonyl carbanions, generated by deprotonation, serve as valuable synthons. researchgate.netresearchgate.net The stereoselectivity in their reactions often results from the enantioselective formation of a planar chiral allyllithium intermediate under kinetic control. researchgate.net Furthermore, the presence of an aromatic π-system, such as the p-tolyl group, can promote intramolecular chelation to the lithium cation, further enhancing stereocontrol. researchgate.net These chiral synthons can then react with various electrophiles to create new stereocenters with a high degree of predictability. Additions of these carbanions to carbon-nitrogen double bonds have been employed in the synthesis of optically active five- and six-membered nitrogen-containing heterocycles. researchgate.net